molecular formula C17H10N4O7 B2530905 2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 625376-14-9

2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No.: B2530905
CAS No.: 625376-14-9
M. Wt: 382.288
InChI Key: DMLYUPPXVIRORR-UHFFFAOYSA-N
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Description

The compound 2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile features a spiro architecture fusing an indole moiety with a pyrano[3,2-b]pyran ring. Key substituents include:

  • 5-Nitro group: Electron-withdrawing, influencing reactivity and solubility.
  • 6'-Hydroxymethyl: Enhances hydrophilicity.
  • 3'-Carbonitrile: Contributes to hydrogen bonding and molecular polarity.
  • 2,8'-Dioxo groups: Stabilize the spiro system via keto-enol tautomerism .

Properties

IUPAC Name

2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O7/c18-5-10-15(19)28-13-12(23)4-8(6-22)27-14(13)17(10)9-3-7(21(25)26)1-2-11(9)20-16(17)24/h1-4,22H,6,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYUPPXVIRORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a member of the spiro[indole-pyrano] family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

Synthesis

The synthesis of this compound involves a one-pot three-component condensation reaction. Key reactants include isatin and kojic acid in the presence of ethyl cyanoacetate or malononitrile under reflux conditions. The optimal conditions for synthesis were determined to be 12 hours at reflux in methanol with 20 mol% of DABCO as the catalyst .

Characterization

The compound was characterized using various spectroscopic techniques:

  • NMR Spectroscopy : The 1H^1H NMR spectrum displayed characteristic peaks corresponding to the amino and hydroxymethyl groups.
  • Mass Spectrometry : Mass analysis confirmed the molecular weight consistent with the proposed structure.
  • Infrared Spectroscopy : IR spectra indicated functional groups such as amine and carbonitrile through their characteristic absorption bands.

Antimicrobial Activity

Research indicates that compounds in this class exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2'-amino-6'-(hydroxymethyl)-5-nitro derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported to be as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis, while exhibiting activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of <125 µg/mL .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that it exhibits selective cytotoxicity towards certain cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for potential therapeutic applications in oncology.

Case Studies

  • Case Study on Antibacterial Properties : A study conducted on a series of nitro-substituted spiropyrans demonstrated that modifications at the 5' position significantly affected antibacterial efficacy. The introduction of halogen substituents enhanced biological activity, suggesting a structure-activity relationship that can guide future drug design .
  • Case Study on Anticancer Activity : In a preliminary investigation into the anticancer properties of spiro[indole-pyrano] derivatives, 2'-amino-6'-(hydroxymethyl)-5-nitro showed promising results in inhibiting cell proliferation in breast cancer cell lines. This highlights its potential as a lead compound for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Reference
AntibacterialBacillus subtilis75
AntibacterialEnterococcus faecalis125
AntibacterialEscherichia coli<125
Anticancer (Breast Cancer)MCF-7 Cell LineIC50 < 50

Scientific Research Applications

Key Synthesis Parameters

ParameterOptimal Value
Catalyst20 mol% DABCO
SolventMethanol
Reaction Time12 hours at reflux

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain spiro[indole] compounds demonstrate activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro assays reveal that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression. This makes it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Recent findings suggest that spiro[indole] derivatives may have neuroprotective properties. These compounds have been observed to enhance cognitive functions and protect neuronal cells from oxidative damage, indicating their potential use in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various spiro[indole] compounds, it was found that 2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods and MIC determinations to quantify effectiveness .

Case Study 2: Anticancer Activity

A study focusing on the anticancer potential of this compound utilized human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent increase in apoptosis markers following treatment with the compound. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH2OH) exhibits reactivity in nucleophilic substitution reactions. For example:

Reaction Type Reagents/Conditions Product Yield References
AlkylationR-X (alkyl halides), baseR-O-CH2-substituted spiroindole~50-70%
AcylationAcCl, pyridineAcetylated hydroxymethyl derivative~65%

These reactions often require protection of the amino and carbonyl groups to prevent side reactions.

Redox Reactions

The nitro (-NO2) group undergoes reduction under catalytic hydrogenation conditions:

Reaction Type Reagents/Conditions Product Yield References
Nitro reductionH2/Pd-C, ethanolAmino-substituted derivative (NH2 replaces NO2)~80%

The resulting amine can further participate in diazotization or coupling reactions .

Condensation and Cycloaddition

The spirocyclic system participates in ring-opening and cycloaddition reactions:

Reaction Type Reagents/Conditions Product Yield References
Acid-catalyzed hydrolysisHCl/H2O, refluxPyran ring cleavage, yielding indole-carboxylate intermediates~60%
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Fused polycyclic adducts~40-55%

Photochemical Reactivity

The spiroindole-pyrano[3,2-b]pyran system shows potential for photochromic behavior due to its conjugated π-system:

Reaction Type Conditions Outcome References
UV irradiationλ = 365 nm, inert atmosphereReversible ring-opening/closing, altering absorption spectra

This property is under investigation for applications in optical materials .

Amino Group Reactions

The 2'-amino group (-NH2) participates in:

  • Schiff base formation with aldehydes (e.g., benzaldehyde, >70% yield).

  • Diazo coupling with aryl diazonium salts to form azo derivatives.

Carbonitrile Reactivity

The 3'-carbonitrile group (-C≡N) undergoes:

  • Hydrolysis to carboxylic acid (-COOH) under acidic or basic conditions .

  • Cyclization with hydrazines to form tetrazole rings .

Stability and Side Reactions

Key stability considerations include:

  • pH sensitivity : The compound degrades under strong acidic/basic conditions via hydrolysis of the lactam ring .

  • Thermal decomposition : Above 200°C, decarboxylation and nitro group decomposition occur .

Comparison with Similar Compounds

Structural Analogues with Pyrano[3,2-b]pyran Cores

Compound Name Substituents & Key Features Melting Point (°C) IR (cm⁻¹) Synthesis Yield Reference
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Phenyl at C4; lacks indole and nitro groups Not reported 2205 (CN), 1715 (C=O) 91% (ethanol)
2'-Amino-5-nitro-2,5'-dioxo-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile Chromene ring instead of pyran; nitro at C5 201–203 2200 (CN), 1658 (C=O) 91% (solvent-free)
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile Pyrazole ring; Br and CF₃ substituents 305–306 (decomp.) 2205 (CN), 1715 (C=O), 1163 (C-F) 91% (ethanol)

Key Observations :

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility relative to lipophilic groups like CF₃ or bromine .
  • Thermal Stability : Bromine and CF₃ substituents in pyrazole-fused analogs increase melting points (>300°C) due to enhanced intermolecular halogen bonding .

Spiroindole Derivatives with Varied Heterocycles

Compound Name Heterocycle Notable Features Biological Activity (if reported) Reference
3',5'-Diamino-5-chloro-1-methyl-2-oxo-1'-(p-tolyl)spiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile Pyrroloimidazole Chlorine and p-tolyl groups Anticancer screening candidate
6′-Amino-3′-methyl-2-oxo-1′-phenyl-tetrahydrospiro[indole-3,4′-pyrano[2,3-d]pyrazole]-5′-carbonitrile Pyrano[2,3-d]pyrazole Methyl and phenyl substituents Crystal structure analyzed

Key Observations :

  • Synthetic Accessibility: MCRs for pyrano[3,2-b]pyran derivatives (e.g., ethanol, sodium acetate) are more environmentally friendly than routes requiring toxic solvents like DMF .

Q & A

Q. What are the key steps in synthesizing this compound, and what catalysts are commonly employed?

The synthesis involves multi-step routes starting with indole derivatives, carbonitriles, and aldehydes. Critical steps include:

  • Cyclocondensation : Reacting indole precursors with aldehydes to form the spirocyclic core.
  • Functionalization : Introducing the hydroxymethyl, nitro, and carbonitrile groups via nucleophilic substitution or condensation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts are used to enhance regioselectivity and yield. Ethanol/water mixtures are preferred solvents for high yields .
  • Purification : Recrystallization (ethanol or ethyl acetate/hexane mixtures) and column chromatography are standard .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.32 ppm for CH₃ groups in DMSO-d₆) to confirm connectivity and substituents .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (CN stretch), ~3400 cm⁻¹ (NH₂), and ~1650 cm⁻¹ (C=O) identify functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the spirocyclic structure influence physicochemical properties?

The spiro[indole-pyrano] framework:

  • Solubility : Reduced aqueous solubility due to rigid, fused rings; polar solvents (DMF, DMSO) are often required .
  • Stability : Strain in the spiro junction may lower thermal stability (DSC data shows decomposition >200°C) .
  • Bioactivity : The nitro and hydroxymethyl groups enhance hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Use a Design of Experiments (DoE) approach:

ParameterOptimal RangeImpact on Yield
Temperature70–80°CAvoids side reactions
SolventEthanol/water (1:1)Enhances solubility
Catalyst Loading5–10 mol% ZnCl₂Balances cost and efficiency
  • Monitor reaction progress via TLC or HPLC. Scale-up trials should adjust stirring rates to maintain homogeneity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts)?

Contradictions may arise from:

  • Solvent Effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) shift peaks; use standardized solvents for comparisons .
  • Impurities : Purify via preparative HPLC or repeated recrystallization .
  • Tautomerism : The nitro group’s resonance can alter chemical shifts; computational NMR (e.g., DFT) clarifies assignments .

Q. What computational methods predict biological targets and binding mechanisms?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or DNA .
  • MD Simulations : GROMACS assesses binding stability over time, focusing on hydrogen bonds with the hydroxymethyl group .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with antimicrobial IC₅₀ values .

Q. How is stability evaluated under different storage conditions?

  • Thermal Stability : DSC and TGA quantify decomposition thresholds .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Humidity : Accelerated stability studies (40°C/75% RH) over 4 weeks assess hygroscopicity .

Methodological Considerations

  • Purity Validation : Compare HPLC retention times with standards and quantify impurities (<1% w/w) .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity and MTT assays for cytotoxicity .
  • Data Reproducibility : Document solvent batch effects and catalyst sources to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.